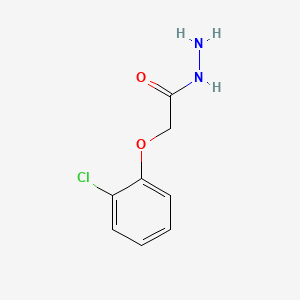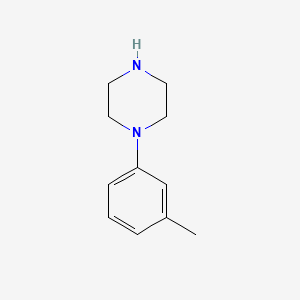
1-(3-メチルフェニル)ピペラジン
概要
説明
1-(3-Methylphenyl)piperazine is an organic compound with the molecular formula C11H16N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen atom is replaced by a 3-methylphenyl group. This compound is known for its applications in medicinal chemistry and organic synthesis.
科学的研究の応用
1-(3-Methylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
生化学分析
Biochemical Properties
1-(3-Methylphenyl)piperazine plays a significant role in biochemical reactions, particularly as an intestinal permeation enhancer. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to decrease mitochondrial membrane potential and increase plasma membrane potential in Caco-2 cells . Additionally, it affects the transepithelial electrical resistance (TEER) and enhances the permeability of certain markers like [14C]-mannitol . These interactions suggest that 1-(3-Methylphenyl)piperazine can modulate cellular permeability and potentially influence drug absorption.
Cellular Effects
1-(3-Methylphenyl)piperazine has notable effects on different cell types and cellular processes. In Caco-2 cells, it has been observed to decrease mitochondrial membrane potential and increase plasma membrane potential . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter tight junction protein expression, which can impact the integrity and function of the intestinal barrier . These cellular effects highlight the potential of 1-(3-Methylphenyl)piperazine in modulating cellular functions and enhancing drug delivery.
Molecular Mechanism
The molecular mechanism of 1-(3-Methylphenyl)piperazine involves its interaction with various biomolecules. It functions as a paracellular permeation enhancer by altering tight junction protein expression . This compound also interacts with enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function. The binding interactions and enzyme modulation by 1-(3-Methylphenyl)piperazine contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methylphenyl)piperazine have been studied over time. It has been observed that this compound can induce a concentration-dependent decrease in TEER and an increase in the permeability of certain markers without causing histological damage . These temporal effects suggest that 1-(3-Methylphenyl)piperazine is stable and can maintain its activity over extended periods, making it a valuable tool for studying intestinal permeability and drug absorption.
Dosage Effects in Animal Models
The effects of 1-(3-Methylphenyl)piperazine vary with different dosages in animal models. Studies have shown that higher concentrations of this compound can enhance the permeability of certain markers, while lower concentrations may have minimal effects . Additionally, at high doses, 1-(3-Methylphenyl)piperazine may cause adverse effects such as neurotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the concentration of 1-(3-Methylphenyl)piperazine for specific applications.
Metabolic Pathways
1-(3-Methylphenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit the metabolism of succinic acid in certain organisms, which can affect energy management and cellular function . These interactions with metabolic pathways underscore the potential of 1-(3-Methylphenyl)piperazine in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(3-Methylphenyl)piperazine within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across the intestinal epithelium and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of 1-(3-Methylphenyl)piperazine within specific cellular compartments can influence its activity and function.
Subcellular Localization
1-(3-Methylphenyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. It has been shown to localize within the mitochondria and plasma membrane of certain cells, where it modulates membrane potential and cellular permeability . The targeting signals and post-translational modifications that direct 1-(3-Methylphenyl)piperazine to specific compartments or organelles are crucial for its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)piperazine can be synthesized through several methods. One common route involves the reaction of piperazine with 3-iodotoluene in the presence of a base such as sodium carbonate. The reaction typically occurs in a solvent like diethylene glycol monomethyl ether at elevated temperatures .
Industrial Production Methods: Industrial production of 1-(3-Methylphenyl)piperazine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 1-(3-Methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in 1-(3-Methylphenyl)piperazine can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
作用機序
The mechanism of action of 1-(3-Methylphenyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, particularly serotonin receptors. This interaction can modulate neurotransmitter release and uptake, leading to potential therapeutic effects in neurological disorders .
類似化合物との比較
1-(3-Methylphenyl)piperazine can be compared with other similar compounds, such as:
- 1-(4-Methylphenyl)piperazine
- 1-(2-Methylphenyl)piperazine
- 1-Phenylpiperazine
Uniqueness:
- 1-(3-Methylphenyl)piperazine has a unique substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
By understanding the detailed properties and applications of 1-(3-Methylphenyl)piperazine, researchers can further explore its potential in various scientific fields.
特性
IUPAC Name |
1-(3-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHIRLNKIUYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194108 | |
| Record name | 1-(m-Tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41186-03-2 | |
| Record name | 1-(3-Methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41186-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(m-Tolyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041186032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41186-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(m-Tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(m-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(M-TOLYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS4L9BW6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




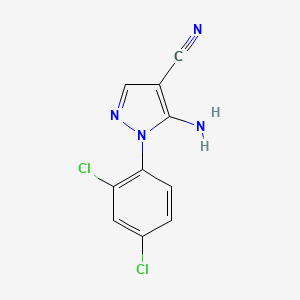

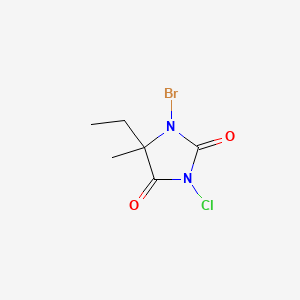
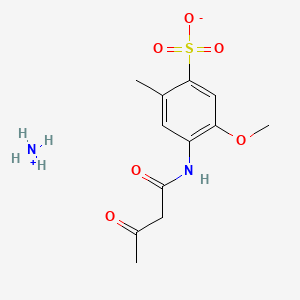

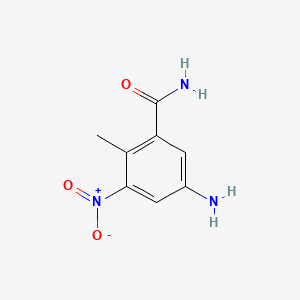
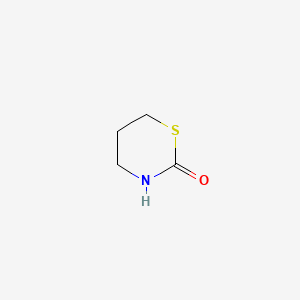
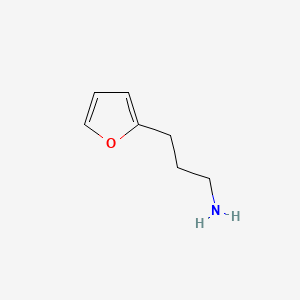
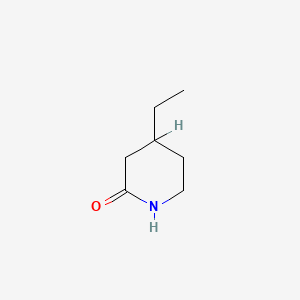
![4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1265986.png)
![ethyl 2-chloro-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B1265987.png)
